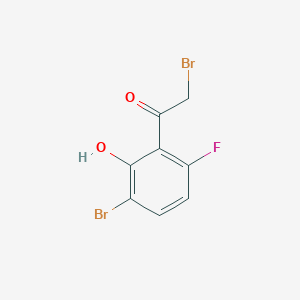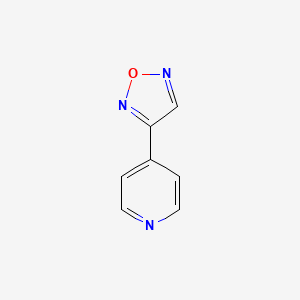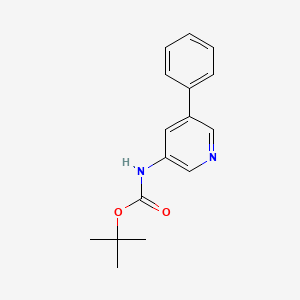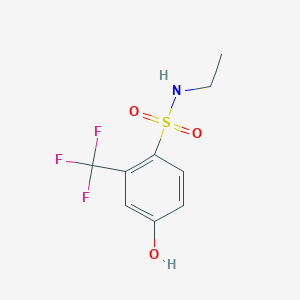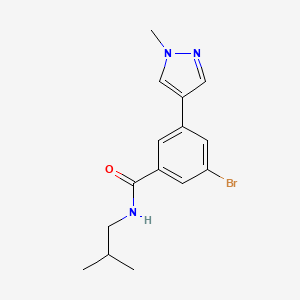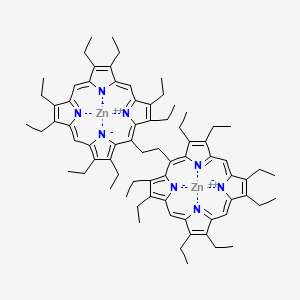
Bis(Zinc Porphyrin) (c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(Zinc Porphyrin) © is a metalloporphyrin compound that consists of two zinc ions coordinated to a porphyrin ring. Porphyrins are a class of organic compounds characterized by a macrocyclic structure composed of four pyrrole subunits interconnected by methine bridges. The incorporation of zinc ions into the porphyrin structure enhances its photophysical and electronic properties, making Bis(Zinc Porphyrin) © a versatile compound with applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(Zinc Porphyrin) © typically involves the coordination of zinc ions to a pre-formed porphyrin ring. One common method is the metal-templated synthesis, where zinc acetate is reacted with a porphyrin precursor in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like chloroform or dichloromethane. The resulting product is purified using column chromatography to obtain the desired Bis(Zinc Porphyrin) © compound .
Industrial Production Methods
Industrial production of Bis(Zinc Porphyrin) © follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of zinc ion coordination and minimize the formation of side products. The final product is purified using large-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(Zinc Porphyrin) © undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc porphyrin oxides.
Reduction: Reduction reactions can convert Bis(Zinc Porphyrin) © to its reduced forms.
Substitution: The porphyrin ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Zinc porphyrin oxides.
Reduction: Reduced zinc porphyrin derivatives.
Substitution: Substituted zinc porphyrin compounds with various functional groups.
Applications De Recherche Scientifique
Bis(Zinc Porphyrin) © has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and oxidation reactions.
Biology: Employed in the study of enzyme mimetics and as a model for heme-containing proteins.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of Bis(Zinc Porphyrin) © involves the coordination of zinc ions to the porphyrin ring, which enhances its ability to interact with light and other molecules. The zinc ions facilitate electron transfer processes, making the compound an effective catalyst and photosensitizer. The molecular targets include various organic substrates and biological molecules, where the porphyrin ring acts as a scaffold for catalytic and photochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Porphyrin: A single zinc ion coordinated to a porphyrin ring.
Iron Porphyrin: Contains iron instead of zinc, commonly found in heme proteins.
Copper Porphyrin: Copper-coordinated porphyrin with distinct redox properties.
Uniqueness
Bis(Zinc Porphyrin) © is unique due to its dual zinc coordination, which enhances its photophysical properties and catalytic efficiency compared to single-metal porphyrins. The presence of two zinc ions allows for more complex interactions and higher stability in various applications .
Propriétés
Formule moléculaire |
C74H90N8Zn2 |
|---|---|
Poids moléculaire |
1222.3 g/mol |
Nom IUPAC |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-5-yl)ethyl]porphyrin-22,24-diide |
InChI |
InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2 |
Clé InChI |
FEFYYVDUZMGZPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=NC(=C(C4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


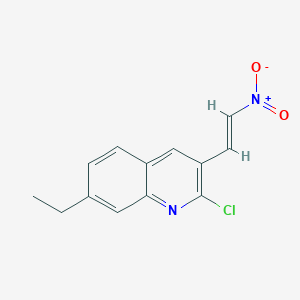
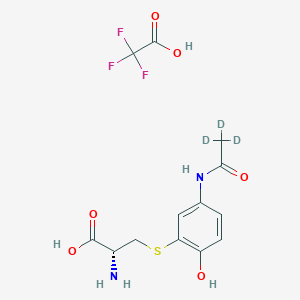

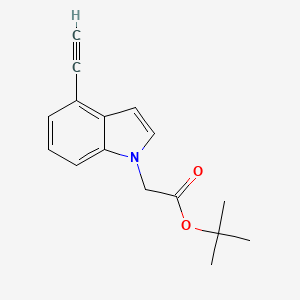



![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)
